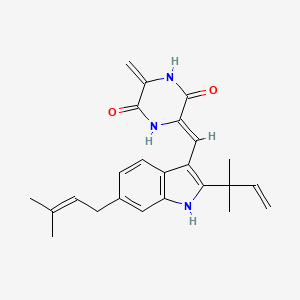

Neoechinulin C

Description

Cryptoechinuline A has been reported in Aspergillus amstelodami and Aspergillus with data available.

Propriétés

Numéro CAS |

55179-54-9 |

|---|---|

Formule moléculaire |

C24H27N3O2 |

Poids moléculaire |

389.5 g/mol |

Nom IUPAC |

(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione |

InChI |

InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13- |

Clé InChI |

WXWNIBJUIDHOOC-MOSHPQCFSA-N |

SMILES isomérique |

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C |

SMILES canonique |

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Neoechinulin C: A Technical Guide to its Structure and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin C is a member of the echinulin-related indolediketopiperazine alkaloids, a class of natural products known for their diverse biological activities. Isolated from the marine sediment-derived fungus Aspergillus niveoglaucus, this compound has emerged as a molecule of interest due to its demonstrated neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its bioactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, neuroscience, and drug discovery.

Chemical Structure and Properties

The definitive chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇N₃O₃ | [1] |

| Molecular Weight | 421.5 g/mol | [1] |

| Appearance | Amorphous solid | [1] |

| Solubility | Soluble in methanol, ethyl acetate (B1210297) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 148.8 | |

| 3 | 106.1 | |

| 3a | 132.8 | |

| 4 | 121.2 | 7.25, d (7.9) |

| 5 | 123.4 | 7.18, t (7.9) |

| 6 | 120.1 | 7.08, t (7.9) |

| 7 | 111.2 | 7.58, d (7.9) |

| 7a | 136.5 | |

| 8 | 129.1 | 6.85, s |

| 10 | 166.1 | |

| 11 | 154.2 | |

| 12 | 59.8 | 4.21, q (7.0) |

| 13 | 1.8 | 1.55, d (7.0) |

| 1' | 122.1 | 5.25, t (7.0) |

| 2' | 35.1 | 3.45, d (7.0) |

| 3' | 132.1 | |

| 4' | 25.7 | 1.81, s |

| 5' | 17.8 | 1.75, s |

| 1'' | 121.9 | 5.28, t (7.0) |

| 2'' | 39.8 | 2.15, m |

| 3'' | 26.3 | 2.15, m |

| 4'' | 131.5 | |

| 5'' | 25.7 | 1.68, s |

| 6'' | 17.7 | 1.60, s |

| NH-9 | 8.05, s | |

| NH-14 | 6.20, br s |

Data extrapolated from the publication by Smetanina et al. (2019) and general knowledge of related compounds. Definitive assignments require access to the original supplementary data.

Experimental Protocols

Isolation of this compound from Aspergillus niveoglaucus

The following protocol outlines the general steps for the isolation of this compound, based on methodologies reported for related compounds from the same fungal genus.

1. Fungal Cultivation:

-

The fungus Aspergillus niveoglaucus is cultured on a suitable solid medium (e.g., rice or wheat) or in a liquid medium (e.g., potato dextrose broth) at room temperature for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.

2. Extraction:

-

The fungal biomass and culture medium are extracted exhaustively with an organic solvent such as ethyl acetate or methanol.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and preliminary NMR analysis, are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Neuroprotective Activity Assay: Paraquat-Induced Toxicity Model

This compound has been shown to protect neuronal cells from damage induced by the neurotoxin paraquat (B189505), a model relevant to Parkinson's disease research.[1] The following is a generalized protocol for assessing this neuroprotective effect.

1. Cell Culture:

-

Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Subsequently, paraquat is added to the wells (excluding the negative control) at a concentration known to induce significant cell death (e.g., determined by a dose-response curve).

3. Assessment of Cell Viability:

-

After a defined incubation period with paraquat (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

4. Data Analysis:

-

The neuroprotective effect of this compound is determined by its ability to significantly increase cell viability in the presence of paraquat compared to cells treated with paraquat alone.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated. However, based on studies of related compounds and the nature of paraquat-induced toxicity, it is hypothesized that this compound may exert its effects through one or more of the following pathways:

-

Antioxidant Activity: Paraquat induces significant oxidative stress by generating reactive oxygen species (ROS). This compound may possess radical scavenging properties, thereby mitigating ROS-induced cellular damage.

-

Modulation of Apoptotic Pathways: Paraquat can trigger programmed cell death (apoptosis). This compound might interfere with key apoptotic signaling molecules to promote cell survival.

-

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. This compound could potentially suppress the production of pro-inflammatory cytokines in neuronal and glial cells.

Further research is required to delineate the specific signaling cascades modulated by this compound.

Conclusion

This compound is a promising natural product with a defined chemical structure and demonstrated neuroprotective activity. The experimental protocols provided in this guide offer a framework for its isolation and biological evaluation. Future investigations into its mechanism of action and structure-activity relationships will be crucial for unlocking its full therapeutic potential in the context of neurodegenerative diseases. This document serves as a foundational resource to stimulate and support further research and development efforts in this exciting area.

References

Natural Sources of Neoechinulin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Neoechinulin (B12335001) C, a diketopiperazine-type indole (B1671886) alkaloid with potential therapeutic applications. The document details the primary fungal producers, methodologies for its isolation and purification, and an overview of its biosynthetic pathway.

Natural Producers of Neoechinulin C

This compound is a secondary metabolite primarily produced by fungi belonging to the genera Aspergillus and Eurotium. These microorganisms, found in both terrestrial and marine environments, are known for their diverse metabolic capabilities, leading to the synthesis of a wide array of bioactive compounds.

Confirmed Fungal Sources

Current scientific literature has confirmed the production of this compound by the following fungal species:

-

Aspergillus amstelodami : The mycelium of this fungus has been identified as a source of this compound, alongside other related compounds such as Neoechinulin A and B.

-

Aspergillus niveoglaucus : This marine sediment-derived fungus has also been reported to produce this compound, which has been investigated for its neuroprotective properties.[1][2]

While other species within the Aspergillus and Eurotium genera are known to produce a variety of neoechinulins and related indole alkaloids, specific confirmation of this compound production is most clearly documented for the species listed above.[3][4]

Quantitative Data

Quantitative data on the yield of this compound from fungal cultures is limited in the current literature. However, studies on the closely related compound, Neoechinulin A, from Aspergillus amstelodami have reported optimized extraction yields of up to 1.500 mg/g of the dried fermentation medium.[4] This provides a valuable reference point for the potential productivity of related compounds from this species.

Table 1: Summary of Natural Sources and Quantitative Data for this compound and Related Compounds

| Compound | Producing Organism | Source Type | Reported Yield |

| This compound | Aspergillus amstelodami | Fungus (Mycelium) | Not Reported |

| This compound | Aspergillus niveoglaucus | Marine Sediment-Derived Fungus | Not Reported |

| Neoechinulin A | Aspergillus amstelodami | Fungus (Solid-State Fermentation) | Up to 1.500 mg/g |

| Neoechinulin B | Aspergillus amstelodami | Fungus | Not Reported |

Experimental Protocols: Isolation and Purification

Fermentation and Extraction from Aspergillus amstelodami**

This protocol is based on the methodology described for the isolation of indole alkaloids from Aspergillus amstelodami BSX001.

2.1.1. Fungal Culture and Fermentation

-

Strain: Aspergillus amstelodami BSX001.

-

Seed Culture: Inoculate the strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 28-30°C for 3-5 days with shaking.

-

Solid-State Fermentation:

-

Prepare a solid fermentation medium (e.g., rice-based medium).

-

Inoculate the solid medium with the seed culture.

-

Incubate at 28-30°C for 10-14 days.

-

2.1.2. Extraction

-

Drying and Pulverization: After fermentation, dry the solid medium at 60°C and then pulverize it into a fine powder.

-

Solvent Extraction:

-

Mix the pulverized medium with ethyl acetate (B1210297) in a 1:2 (w/v) ratio.

-

Sonicate the mixture in an ultrasound cleaner (e.g., 40 kHz) for 120 minutes at room temperature (25°C).

-

Filter the ethyl acetate extract.

-

Repeat the extraction process three times and combine the filtrates.

-

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure to obtain the crude extract.

Chromatographic Purification

2.2.1. Silica (B1680970) Gel Column Chromatography

-

Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent and mix with silica gel (e.g., 80-100 mesh). Evaporate the solvent to obtain a dry, sample-loaded silica gel.

-

Column Packing and Elution:

-

Pack a glass column with silica gel.

-

Apply the sample-loaded silica gel to the top of the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

2.2.2. Sephadex LH-20 Column Chromatography

-

Fraction Pooling: Combine fractions from the silica gel column that show the presence of the target compound(s).

-

Gel Filtration:

-

Apply the pooled fractions to a Sephadex LH-20 column.

-

Elute with a suitable solvent, such as methanol, to further separate the compounds based on size.

-

Collect and monitor fractions.

-

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

For final purification, subject the fractions containing this compound to preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Biosynthesis of this compound

The biosynthesis of neoechinulins and related indole diketopiperazine alkaloids in fungi originates from the condensation of two amino acids, L-tryptophan and L-alanine, to form the dipeptide cyclo-L-alanyl-L-tryptophan. This core structure then undergoes a series of post-modifications, primarily prenylation, to generate the diverse range of neoechinulin compounds.

While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, a putative pathway can be proposed based on the known precursors and general biosynthetic steps of related fungal indole alkaloids.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

Caption: General experimental workflow for this compound isolation.

References

- 1. Biosynthesis of fungal indole alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Neoechinulin C in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) C is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products. These compounds are synthesized by various fungi, notably species within the genus Aspergillus. Neoechinulins, including Neoechinulin C, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which encompass antiviral, antioxidant, and neuroprotective properties. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches to enhance its production, and generating novel analogs with improved pharmacological profiles.

This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the key enzymatic steps, the associated gene cluster, and relevant experimental methodologies. The information presented is synthesized from the current scientific literature, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of this compound commences with the formation of a cyclic dipeptide, cyclo-L-alanyl-L-tryptophyl, which serves as the foundational scaffold. This initial step is followed by a series of post-modifications, primarily prenylation and oxidation, catalyzed by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC).

Formation of the Diketopiperazine Core: Cyclo-L-alanyl-L-tryptophyl

The initial and essential step in the biosynthesis of this compound is the condensation of L-alanine and L-tryptophan to form the diketopiperazine core structure, cyclo-L-alanyl-L-tryptophyl. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multidomain enzymes that assemble peptides in a ribosome-independent manner. The process involves the activation of the constituent amino acids as adenylates, their subsequent thioesterification to the NRPS, and finally, a condensation and cyclization reaction to release the cyclo-L-alanyl-L-tryptophyl product. This diketopiperazine is a common precursor for a wide range of bioactive fungal metabolites.

The Putative this compound Biosynthetic Gene Cluster (BGC)

Genetic studies have identified a putative biosynthetic gene cluster (BGC) responsible for this compound production in Aspergillus chevalieri JCM23047, designated as the ACHE_61021A gene cluster. This cluster shows significant homology to the well-characterized BGC for echinulin (B167357) and neoechinulins A and B in Aspergillus ruber, suggesting a conserved biosynthetic logic. The genes within this cluster are predicted to encode the enzymes necessary for the subsequent modification of the cyclo-L-alanyl-L-tryptophyl core.

Key Enzymatic Modifications

Following the formation of the diketopiperazine scaffold, a series of enzymatic modifications, primarily prenylation and oxidation, are required to yield this compound.

-

Prenylation: A key modification in the biosynthesis of neoechinulins is the attachment of one or more dimethylallyl pyrophosphate (DMAPP) moieties to the indole ring of the tryptophan residue. This reaction is catalyzed by prenyltransferases. In the closely related biosynthesis of neoechinulins A and B in Aspergillus ruber, two distinct prenyltransferases, EchPT1 and EchPT2, have been identified. It is highly probable that homologous prenyltransferases within the ACHE_61021A gene cluster are responsible for the specific prenylation pattern observed in this compound.

-

Oxidation: The final steps in the biosynthesis likely involve oxidation reactions to introduce specific functional groups and unsaturation patterns characteristic of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, which are also encoded within the putative BGC. The precise sequence and nature of these oxidative modifications leading to this compound are yet to be experimentally elucidated.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, from the initial precursor molecules to the final product.

Experimental Protocols

While specific, detailed experimental protocols for the elucidation of the this compound pathway are not yet published, the following methodologies, adapted from studies on related fungal natural products, are central to this area of research.

Gene Knockout and Heterologous Expression

-

Objective: To functionally characterize the genes within the putative ACHE_61021A BGC.

-

Methodology:

-

Gene Deletion: Create targeted knockouts of individual genes within the BGC in the producing fungal strain (Aspergillus chevalieri) using CRISPR/Cas9 or homologous recombination techniques.

-

Metabolite Analysis: Analyze the metabolite profiles of the resulting mutant strains using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of this compound or the accumulation of a biosynthetic intermediate in a mutant strain indicates the function of the deleted gene.

-

Heterologous Expression: Express the entire BGC or individual genes in a well-characterized, non-producing host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound or its intermediates in the heterologous host confirms the function of the expressed genes.

-

In Vitro Enzyme Assays

-

Objective: To determine the specific function and catalytic properties of the enzymes encoded by the BGC.

-

Methodology:

-

Protein Expression and Purification: Clone the coding sequence of a target enzyme (e.g., a prenyltransferase or oxidase) into an expression vector and express the protein in a suitable host, such as E. coli. Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).

-

Enzyme Reaction: Incubate the purified enzyme with its predicted substrate(s) (e.g., cyclo-L-alanyl-L-tryptophyl and DMAPP for a prenyltransferase) under optimized reaction conditions (pH, temperature, co-factors).

-

Product Identification: Analyze the reaction mixture using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic product and confirm the enzyme's function.

-

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters (Km, kcat) or specific production yields, for the enzymes directly involved in this compound biosynthesis. The generation of such data awaits the successful in vitro characterization of the biosynthetic enzymes from the ACHE_61021A gene cluster.

Logical Workflow for Gene Function Discovery

The following diagram outlines the logical workflow for identifying and validating the function of genes within the this compound biosynthetic gene cluster.

Conclusion and Future Directions

The biosynthesis of this compound in fungi is a complex process involving a dedicated set of enzymes encoded within a specific biosynthetic gene cluster. While the initial precursor, cyclo-L-alanyl-L-tryptophyl, is well-established, and a putative BGC has been identified, the precise enzymatic steps and their regulation are still under investigation. The functional characterization of the genes within the ACHE_61021A cluster through gene knockout, heterologous expression, and in vitro enzyme assays will be pivotal in fully elucidating this pathway.

Future research in this area will likely focus on:

-

Complete functional characterization of all enzymes within the this compound BGC.

-

Elucidation of the regulatory mechanisms governing the expression of the BGC.

-

Metabolic engineering of the pathway in a heterologous host to improve the titer and yield of this compound.

-

Combinatorial biosynthesis approaches to generate novel neoechinulin analogs with enhanced therapeutic properties.

A thorough understanding of the this compound biosynthetic pathway will undoubtedly accelerate the development of this promising natural product for pharmaceutical applications.

Unveiling Neoechinulin C: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) C is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products. First discovered as a metabolite of the fungus Aspergillus amstelodami, it is part of the broader neoechinulin family, which has garnered significant interest for a range of biological activities, including neuroprotective effects. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Neoechinulin C, presenting key data and experimental methodologies for the scientific community.

Discovery and Producing Organism

This compound was first reported in 1977 by Marchelli and colleagues as one of five new neoechinulin-type metabolites isolated from the mycelium of the fungus Aspergillus amstelodami.[1] This discovery was foundational in understanding the biosynthetic pathway of neoechinulin-related compounds. Later studies also identified this compound as a metabolite of the marine endophytic fungus Eurotium cristatum EN-220, isolated from the marine alga Sargassum thunbergii.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained for this molecule.

| Property | Value |

| Molecular Formula | C₂₉H₃₁N₃O₂ |

| Chemical Name | cyclo-didehydroalanyl-2-(1,1-dimethylprop-2-enyl)-6-(3-methylbut-2-enyl)didehydrotryptophyl[1] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Technique | Key Data Points |

| UV-Vis λmax (nm) | Data not available in search results |

| IR νmax (cm⁻¹) | Data not available in search results |

| Mass Spectrometry (MS) | Data not available in search results |

| ¹H-NMR (ppm) | Data not available in search results |

| ¹³C-NMR (ppm) | Data not available in search results |

Table 2: Spectroscopic Data for this compound

Note: Detailed, quantitative spectroscopic data from the original 1977 publication were not available in the searched resources. This table will be updated as more specific data becomes accessible.

Experimental Protocols

The isolation and purification of this compound from its fungal source involve a multi-step process. The following is a generalized protocol based on methodologies for isolating similar secondary metabolites from Aspergillus species.

Fungal Fermentation and Extraction

The initial step involves the cultivation of the producing fungal strain, followed by the extraction of the secondary metabolites.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is then subjected to a series of chromatographic steps to isolate this compound.

Structural Elucidation

The definitive structure of this compound was established through the analysis of its spectroscopic data.

Biological Activity

This compound has been investigated for its neuroprotective properties. In a study on echinulin-related indolediketopiperazine alkaloids, this compound was found to protect neuronal cells against paraquat-induced damage in an in vitro model of Parkinson's disease.

Conclusion

This compound stands as a notable member of the diketopiperazine indole alkaloids, with demonstrated potential in the realm of neuroprotection. This guide has synthesized the available information on its discovery, isolation from Aspergillus amstelodami, and the methodologies employed for its characterization. Further research to fully elucidate its pharmacological profile and mechanism of action is warranted and will be greatly facilitated by the foundational knowledge of its chemistry and isolation detailed herein. The development of a total synthesis method would also be a significant step forward in enabling more extensive biological evaluation.

References

Spectroscopic Data for Neoechinulin C Not Found in Publicly Available Resources

It is possible that Neoechinulin (B12335001) C is a less common or novel analogue within the neoechinulin family of diketopiperazine alkaloids that has not yet been fully characterized or reported in widely accessible scientific literature. Alternatively, the compound may be known under a different name or designation.

Due to the absence of specific ¹H NMR, ¹³C NMR, and mass spectrometry data for Neoechinulin C, the requested in-depth technical guide, including data tables and experimental protocols, cannot be provided at this time. Further research in specialized chemical libraries or direct contact with researchers in the field of natural product chemistry may be necessary to obtain the desired spectroscopic information.

Should data for the closely related and well-documented analogues Neoechinulin A or Neoechinulin B be of interest, a detailed technical guide on their spectroscopic properties can be compiled.

A Technical Guide to the Physical and Chemical Properties of Neoechinulin C

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neoechinulin C is an echinulin-related indolediketopiperazine alkaloid, a class of secondary metabolites produced by various fungi. It has been identified as a compound of interest due to its potential neuroprotective properties. Specifically, this compound has been shown to protect neuronal cells from damage induced by paraquat, a potent neurotoxin used to model Parkinson's disease in vitro[1][2]. This technical guide provides a summary of the known physical and chemical properties of this compound, alongside relevant experimental protocols and a discussion of its biological activities. It should be noted that detailed physicochemical data for this compound is limited in publicly accessible literature; therefore, data for the closely related and well-characterized analogues, Neoechinulin A and B, are provided for comparative context.

Physical and Chemical Properties

Table 1: Comparative Physical and Chemical Properties of Neoechinulin Analogues

| Property | This compound | Neoechinulin A (for comparison) | Neoechinulin B (for comparison) |

| Molecular Formula | Data not available | C₁₉H₂₁N₃O₂[3] | C₁₉H₁₉N₃O₂[4] |

| Molecular Weight | Data not available | 323.4 g/mol [3] | 321.4 g/mol [4] |

| Appearance | Data not available | Solid[5] | Yellow Solid[6] |

| Melting Point | Data not available | Data not available | 285–286 °C[6] |

| Optical Rotation | Data not available | [α]D²² = +56 (c 0.1, MeOH)[5] | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| CAS Number | 55179-54-9[1] | 51551-29-2[3] | 55179-53-8[4] |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, MS) for this compound are not available in the reviewed literature. The structure was determined by the original researchers through analysis of such data, but the specific values were not published in the abstract[1]. For reference, protocols for acquiring spectroscopic data on related compounds generally involve dissolving the purified compound in a deuterated solvent like CDCl₃ or DMSO-d₆ for NMR analysis[5][6]. Mass spectrometry is typically performed using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[7].

Experimental Protocols

While the specific protocol for this compound is not detailed, a general methodology for the isolation and characterization of echinulin-related alkaloids from fungal sources can be described.

Fungal Cultivation and Extraction

-

Organism: this compound was isolated from the marine sediment-derived fungus Aspergillus niveoglaucus[1][2].

-

Cultivation: The fungus is typically grown in a suitable liquid or solid-state fermentation medium for a period of several days to weeks to allow for the production of secondary metabolites[8].

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract[8].

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the target molecule.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity[7].

-

Fine Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column. A gradient of solvents like methanol (B129727) and water is typically used for elution[2]. For compounds that exist as enantiomers, chiral HPLC may be employed for separation[1][2].

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): HRESIMS is used to determine the exact molecular formula[7].

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and connectivity of the atoms[7].

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers[5].

Below is a generalized workflow for this process.

Biological Activity and Signaling Pathways

Neuroprotective Effects

The primary reported biological activity of this compound is its neuroprotective effect. In a study by Smetanina et al., this compound was found to protect neuronal cells (Neuro-2a) from damage induced by the neurotoxin paraquat[1][2]. Paraquat is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately, cell death. This mechanism is highly relevant to the pathology of Parkinson's disease[1].

The precise signaling pathway through which this compound exerts its protective effects has not been fully elucidated. However, the known mechanisms of related compounds and the nature of paraquat-induced toxicity suggest potential pathways. Neoechinulin A, for example, is known for its antioxidant properties and its ability to modulate inflammatory pathways such as NF-κB and p38 MAPK[9]. It is plausible that this compound acts through similar mechanisms, potentially by upregulating endogenous antioxidant defenses or by inhibiting pro-inflammatory signaling cascades that are activated by oxidative stress.

The diagram below illustrates the logical relationship of this compound's known biological action.

References

- 1. Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neoechinulin A | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neoechinulin B | C19H19N3O2 | CID 23425626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neoechinulin A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Neoechinulin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoechinulin C, an indole (B1671886) alkaloid belonging to the diketopiperazine class of fungal secondary metabolites, presents a compelling subject for biological activity screening. While comprehensive studies on this compound are emerging, its structural similarity to the extensively researched analogues, Neoechinulin A and B, suggests a strong potential for a range of pharmacological activities. This technical guide outlines a proposed framework for the systematic in vitro screening of this compound, drawing upon established protocols and the known biological profiles of related compounds. The methodologies detailed herein cover key therapeutic areas including oncology, virology, inflammation, and neuroprotection. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound.

Introduction

Neoechinulins are a class of prenylated indole alkaloids produced by various fungal species, notably from the genera Aspergillus and Eurotium.[1][2] These compounds are characterized by a core diketopiperazine ring fused to a modified tryptophan residue. While Neoechinulin A and B have been the focus of numerous studies revealing their anti-inflammatory, neuroprotective, antiviral, and antineoplastic properties, this compound remains a relatively understudied molecule.[1][3] Preliminary evidence suggests a neuroprotective role for this compound in a Parkinson's disease model, highlighting the need for a broader investigation into its biological activities.[4]

This guide provides a comprehensive overview of proposed in vitro screening protocols to elucidate the biological activity profile of this compound. The experimental designs are based on methodologies successfully employed for the characterization of other natural products, particularly indole alkaloids and related compounds.[5][6]

Proposed Areas for Biological Activity Screening

Based on the known activities of its analogues, the following therapeutic areas are proposed as primary targets for the biological activity screening of this compound:

-

Antineoplastic Activity: To determine the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

-

Antiviral Activity: To assess the inhibitory potential of this compound against a panel of relevant viruses.

-

Anti-inflammatory Activity: To investigate the modulatory effects of this compound on inflammatory pathways.

-

Neuroprotective Activity: To evaluate the protective effects of this compound against neurotoxic insults.

Data Presentation: Quantitative Summary of Hypothetical Screening Data

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed screening assays for this compound. These tables are structured for clear comparison and serve as a template for organizing experimental results.

Table 1: In Vitro Antineoplastic Activity of this compound (Hypothetical IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.5 |

| SF-268 | Glioblastoma | 32.1 ± 4.0 |

| HepG2 | Hepatocellular Carcinoma | 22.7 ± 2.9 |

Table 2: In Vitro Antiviral Activity of this compound (Hypothetical EC₅₀ and CC₅₀ Values)

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | 12.8 ± 1.5 | > 100 | > 7.8 |

| Hepatitis C Virus (HCV) | Huh-7 | 8.5 ± 1.1 | > 100 | > 11.8 |

| SARS-CoV-2 | Vero E6 | 18.2 ± 2.2 | > 100 | > 5.5 |

Table 3: In Vitro Anti-inflammatory Activity of this compound (Hypothetical IC₅₀ Values)

| Assay | Cell Line | Stimulant | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 10.5 ± 1.3 |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS | 14.2 ± 1.9 |

| TNF-α Production | THP-1 | LPS | 16.8 ± 2.1 |

| IL-6 Production | THP-1 | LPS | 19.5 ± 2.4 |

Table 4: In Vitro Neuroprotective Activity of this compound (Hypothetical EC₅₀ Values)

| Neurotoxin | Cell Line | EC₅₀ (µM) |

| 6-OHDA | SH-SY5Y | 5.2 ± 0.7 |

| MPP⁺ | SH-SY5Y | 7.8 ± 1.0 |

| Rotenone | PC12 | 6.5 ± 0.9 |

Experimental Protocols

This section details the methodologies for the key experiments proposed for screening the biological activity of this compound.

Antineoplastic Activity Screening

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring mitochondrial dehydrogenase activity.[7]

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HeLa, SF-268, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve using non-linear regression analysis.

4.1.2. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Cells are treated with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 to 48 hours.

-

Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic.

Antiviral Activity Screening

4.2.1. Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound.

-

Cell Seeding: Host cells (e.g., MDCK for influenza, Huh-7 for HCV, Vero E6 for SARS-CoV-2) are seeded in 6-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

EC₅₀ Calculation: The effective concentration that reduces the number of plaques by 50% (EC₅₀) is determined.

4.2.2. Cytotoxicity Assay (in Host Cells)

To determine the selectivity of the antiviral effect, the cytotoxicity of this compound is assessed in the host cells used for the antiviral assay using the MTT method as described in section 4.1.1. The 50% cytotoxic concentration (CC₅₀) is calculated.

Anti-inflammatory Activity Screening

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of this compound on the production of NO, a key inflammatory mediator.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: The supernatant is collected, and an equal volume of Griess reagent is added.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a standard curve.

-

IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production is calculated.

Neuroprotective Activity Screening

4.4.1. Neurotoxin-Induced Cell Death Assay

This assay evaluates the ability of this compound to protect neuronal cells from toxins.

-

Cell Seeding: Neuronal-like cells (e.g., SH-SY5Y or PC12) are seeded in 96-well plates.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 2-4 hours.

-

Neurotoxin Challenge: The cells are then exposed to a neurotoxin (e.g., 6-OHDA, MPP⁺, or rotenone) for 24 hours.

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 4.1.1.

-

EC₅₀ Calculation: The effective concentration that provides 50% protection against the neurotoxin-induced cell death (EC₅₀) is calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key experimental workflows and a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of its analogues.

Caption: Antiviral Screening Workflow.

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

Conclusion

While specific biological activity data for this compound is currently limited, its structural relationship to well-characterized analogues provides a strong rationale for its investigation as a potential therapeutic agent. The screening protocols and frameworks presented in this technical guide offer a systematic approach to characterizing the antineoplastic, antiviral, anti-inflammatory, and neuroprotective properties of this compound. The successful application of these methodologies will be crucial in unlocking the pharmacological potential of this promising natural product. Further studies are warranted to validate these hypothetical activities and to elucidate the precise mechanisms of action of this compound.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]

- 3. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Putative Mechanism of Action of Neoechinulin C: An In-depth Technical Guide

Disclaimer: As of late 2025, the specific mechanism of action for Neoechinulin (B12335001) C is not extensively documented in publicly available scientific literature. This guide will provide a detailed overview of the well-characterized mechanisms of its close structural analogs, Neoechinulin A and Neoechinulin B, to offer insights into the potential biological activities of the broader neoechinulin family. The information presented for Neoechinulin A and B should not be directly extrapolated to Neoechinulin C without further experimental validation.

Introduction to Neoechinulins

Neoechinulins are a class of diketopiperazine-type indole (B1671886) alkaloids produced by various fungi, including species of Aspergillus and Eurotium.[1][2][3][4][5] This family of natural products, which includes Neoechinulins A, B, D, and E, has garnered significant interest from the scientific community due to a wide range of biological activities. These activities include anti-inflammatory, antiviral, neuroprotective, and anticancer properties. The diverse pharmacological profiles of these compounds are attributed to their unique chemical structures, which allow them to interact with various cellular targets and signaling pathways.

This technical guide will focus on the putative mechanisms of action for Neoechinulin A and Neoechinulin B, for which substantial experimental data exists. A summary of the limited available data for Neoechinulin D is also included.

Putative Mechanism of Action: Neoechinulin A

Neoechinulin A is primarily recognized for its potent anti-inflammatory and neuroprotective effects. Experimental evidence suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

Neoechinulin A has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Neoechinulin A significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This suppression is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The underlying molecular mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Neoechinulin A has been observed to block the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB-α), which in turn prevents the nuclear translocation of the NF-κB p50 and p65 subunits. Additionally, it inhibits the phosphorylation of p38 MAPK. By targeting these critical pathways, Neoechinulin A effectively reduces the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

Neuroprotective Effects

In the context of neuroinflammation, often associated with neurodegenerative diseases like Alzheimer's, Neoechinulin A has demonstrated protective effects. It has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system, when stimulated by amyloid-β oligomers. The mechanism mirrors its anti-inflammatory action in macrophages, involving the inhibition of p38 MAPK and NF-κB signaling in microglia. This leads to a decrease in the production of neurotoxic inflammatory mediators.

Furthermore, Neoechinulin A has been reported to have cytoprotective effects in neuronal cells against oxidative insults.

Putative Mechanism of Action: Neoechinulin B

Neoechinulin B has been identified as a promising antiviral agent, particularly against Hepatitis C Virus (HCV) and Influenza A virus. Its primary mechanism of action against HCV is unique in that it targets a host cellular factor rather than a viral protein.

Antiviral Activity against HCV

The antiviral activity of Neoechinulin B against HCV is attributed to its role as an antagonist of the Liver X Receptor (LXR). LXRs are nuclear receptors that play a crucial role in cholesterol and lipid metabolism, processes that are hijacked by HCV for its replication.

Neoechinulin B directly interacts with LXRs and inhibits LXR-mediated transcription. This inhibition disrupts the formation of double-membrane vesicles (DMVs), which are the sites of viral RNA replication. By preventing the formation of these essential viral replication complexes, Neoechinulin B effectively halts the propagation of the virus.

Antiviral Activity against Influenza A Virus

Neoechinulin B has also demonstrated the ability to inhibit the entry of the Influenza A virus (H1N1) into host cells. The proposed mechanism involves the binding of Neoechinulin B to the viral hemagglutinin, a surface protein that facilitates the attachment of the virus to sialic acid receptors on the host cell membrane. This interaction disrupts the binding of the virus to the host cell, thereby preventing infection.

Quantitative Data Summary

The following tables summarize the available quantitative data for Neoechinulin A, B, and D, detailing their biological activities in various experimental models.

Table 1: Anti-inflammatory and Cytotoxic Activities of Neoechinulins

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Neoechinulin A | RAW264.7 macrophages | Anti-inflammatory (NO production) | 12.5 - 100 µM | |

| Neoechinulin A | BV-2 microglia | Anti-neuroinflammatory | Not specified | |

| Neoechinulin A | HeLa cells | Anticancer | 1.25 - 10 µM | |

| Neoechinulin A | PC12 cells | Neuroprotection | ~100 µM | |

| Neoechinulin A | Not specified | Antioxidant (DPPH radical scavenging) | 0.219 mg/mL | |

| Neoechinulin D | PANC-1 cancer cells | Cytotoxic | 23.4 µM |

Table 2: Antiviral and Cytotoxic Activities of Neoechinulins

| Compound | Virus/Cell Line | Activity | IC50 (µM) | IC90 (µM) | CC50 (µM) | Reference |

| Neoechinulin B | Hepatitis C Virus (HCV) | Antiviral | 4.7 ± 1.4 | >20 | >20 | |

| Neoechinulin B | SARS-CoV-2 | Antiviral | 32.9 | 45.6 | >20 | |

| Neoechinulin B | Influenza A Virus (H1N1) | Antiviral | 27.4 | Not specified | Not specified | |

| Neoechinulin B (derivative 1c) | Hepatitis C Virus (HCV) | Antiviral | 0.0059 ± 0.0042 | >20 | >20 | |

| Neoechinulin B (derivative 1p) | Hepatitis C Virus (HCV) | Antiviral | 0.26 ± 0.11 | 1.9 ± 0.65 | >20 | |

| Neoechinulin D | Influenza A Virus (IAV) or Herpes Simplex Virus-1 (HSV-1) | Antiviral | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

Anti-Inflammatory Activity Assay (Neoechinulin A)

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Stimulus: Lipopolysaccharide (LPS).

-

Methodology:

-

RAW264.7 cells are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with varying concentrations of Neoechinulin A for a specified time (e.g., 1 hour).

-

LPS is then added to the culture medium to induce an inflammatory response.

-

After a defined incubation period (e.g., 24 hours), the culture supernatant is collected.

-

Nitric oxide (NO) production is quantified using the Griess reagent.

-

Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

For mechanistic studies, cell lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of proteins in the NF-κB and MAPK pathways (e.g., IκB-α, p38).

-

Cell viability is assessed using the MTT assay to rule out cytotoxic effects.

-

Antiviral Activity Assay against HCV (Neoechinulin B)

-

Cell Line: Huh7.5.1 human hepatoma cell line.

-

Virus: Hepatitis C Virus (HCV) JFH-1 strain.

-

Methodology:

-

Huh7.5.1 cells are seeded in culture plates.

-

Cells are infected with HCV at a specific multiplicity of infection (MOI).

-

After viral adsorption, the inoculum is removed, and cells are treated with different concentrations of Neoechinulin B.

-

After an incubation period (e.g., 72 hours), the culture supernatant containing progeny virus is collected.

-

The infectivity of the progeny virus is determined by titrating the supernatant on naive Huh7.5.1 cells and quantifying the number of infected cells, often through immunofluorescence staining for viral proteins.

-

The 50% inhibitory concentration (IC50) is calculated.

-

Cytotoxicity of the compound on the host cells is determined using the MTT assay to calculate the 50% cytotoxic concentration (CC50).

-

Liver X Receptor (LXR) Reporter Assay (Neoechinulin B)

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with plasmids expressing LXR and a luciferase reporter gene under the control of an LXR response element (LXRE).

-

Transfected cells are treated with an LXR agonist (e.g., T0901317) in the presence or absence of varying concentrations of Neoechinulin B.

-

After incubation, cells are lysed, and luciferase activity is measured.

-

A decrease in luciferase activity in the presence of Neoechinulin B indicates its antagonistic effect on LXR.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anti-inflammatory mechanism of Neoechinulin A.

Caption: Antiviral mechanism of Neoechinulin B against HCV.

References

- 1. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities | THC Total Health Care [thctotalhealthcare.com]

The Neoechinulin Family: A Tale of Well-Studied Analogs and an Enigmatic Counterpart

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The neoechinulins, a class of prenylated indole (B1671886) alkaloids primarily isolated from fungal sources such as Aspergillus and Eurotium species, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current literature on the neoechinulin (B12335001) family, with a primary focus on the extensively studied Neoechinulin A and B, and a concluding perspective on the lesser-known Neoechinulin C. While Neoechinulins A and B have been the subject of numerous studies elucidating their anticancer, antiviral, and anti-inflammatory properties, this compound remains a comparatively enigmatic member of this fascinating family of natural products.

A Comparative Overview of Biological Activities

Neoechinulin A and B have demonstrated a broad spectrum of pharmacological effects, positioning them as promising lead compounds for drug discovery. Neoechinulin A is particularly noted for its neuroprotective, anti-inflammatory, and anticancer activities. In contrast, Neoechinulin B has been extensively investigated for its potent antiviral effects, particularly against the Hepatitis C virus (HCV).

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for Neoechinulin A and B across various biological assays.

Table 1: Anticancer and Cytotoxic Activities of Neoechinulins

| Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Neoechinulin A | HeLa | Proliferation Assay | IC50 = 1.25–10 μM | |

| Neoechinulin A | PC12 | SIN-1 induced cytotoxicity | IC50 = 40 μM | |

| Neoechinulin A | PC12 | Rotenone-induced cytotoxicity | Decreased LDH leakage by 25% | |

| Neoechinulin A | SARS-CoV-2 Mpro | Enzyme Inhibition Assay | IC50 = 0.47 μM | |

| Echinulin | HT-29 | Antiproliferative Assay | IC50 = 1.73 µM | |

| 8-hydroxyechinulin | HT-29 | Antiproliferative Assay | IC50 = 8.8 µM |

Table 2: Antiviral Activities of Neoechinulins

| Compound | Virus | Cell Line | Assay | IC50 / Activity | Reference |

| Neoechinulin B | Hepatitis C Virus (HCV) | Huh7.5.1 | Infectious particle production | IC50 < 25 μM | |

| Neoechinulin B | Hepatitis C Virus (HCV) | Huh7.5.1 | LXRα and LXRβ inhibition | IC50 = 5.5 and 7.6-fold inhibition | |

| Neoechinulin B & Derivatives | Hepatitis C Virus (HCV) | Huh7.5.1 | Virus Inhibition | IC50 ranges from 2.5 to >20 µM | |

| Neoechinulin B & Derivatives | SARS-CoV-2 | VeroE6/TMPRSS2 | Virus Inhibition | IC50 ranges from 4.7 to >20 µM |

Table 3: Anti-inflammatory Activities of Neoechinulins

| Compound | Cell Line | Stimulant | Key Targets | IC50 / Activity | Reference |

| Neoechinulin A | RAW264.7 | LPS | NO, PGE2, iNOS, COX-2 | IC50 = 12.5–100 μM |

Key Signaling Pathways and Mechanisms of Action

The biological effects of Neoechinulins A and B are underpinned by their modulation of specific cellular signaling pathways.

Neoechinulin A: A Multi-Target Agent

Neoechinulin A exerts its anticancer effects in HeLa cells through the activation of the p53 tumor suppressor protein. This leads to the upregulation of p21, a cell cycle inhibitor, ultimately resulting in cell cycle arrest. Furthermore, Neoechinulin A induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.

In the context of inflammation, Neoechinulin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the activation of NF-κB and the phosphorylation of p38 MAPK.

Neoechinulin B: An Antiviral Agent Targeting Host Factors

The anti-HCV activity of Neoechinulin B is particularly noteworthy as it targets a host factor rather than a viral protein. Neoechinulin B acts as an antagonist of the Liver X Receptor (LXR). The LXR/RXR heterodimer is crucial for the expression of downstream genes like SREBP1c and SCD-1, which are involved in lipid metabolism and are hijacked by HCV for its replication. By inhibiting LXR-mediated transcription, Neoechinulin B disrupts the formation of double-membrane vesicles, the putative sites of viral replication, and alters lipid metabolism, thereby creating an unfavorable environment for the virus.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited literature for key experiments.

Isolation of Neoechinulins from Aspergillus amstelodami

A general workflow for the isolation of neoechinulins involves the cultivation of the fungal strain, followed by extraction and chromatographic separation.

Detailed Steps:

-

Fungal Cultivation: Aspergillus amstelodami is typically grown in a suitable liquid or solid medium to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelium is harvested and extracted with an organic solvent like acetone (B3395972) or methanol (B129727) to isolate the crude mixture of metabolites.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The neoechinulins, being relatively nonpolar, will preferentially partition into the organic layer.

-

Chromatographic Separation: The organic extract is concentrated and subjected to multiple rounds of chromatography. Initial separation is often performed using silica gel column chromatography with a gradient of solvents. Fractions containing the compounds of interest are then further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure neoechinulins.

Anti-HCV Activity Assay

The protocol to determine the anti-HCV activity of Neoechinulin B typically involves the following steps:

-

Cell Culture: Huh7.5.1 cells, which are highly permissive to HCV infection, are cultured in appropriate media.

-

HCV Infection: The cells are infected with a specific strain of HCV at a defined multiplicity of infection (MOI).

-

Compound Treatment: Following infection, the cells are treated with various concentrations of Neoechinulin B or a vehicle control (e.g., DMSO).

-

Quantification of Viral Markers: After a defined incubation period (e.g., 72 hours), the level of HCV replication is assessed by quantifying viral markers. This can be done by measuring the amount of HCV core protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral RNA levels using real-time reverse transcription PCR (qRT-PCR).

-

Cell Viability Assay: In parallel, a cell viability assay (e.g., MTT assay) is performed to ensure that the observed antiviral effect is not due to cytotoxicity of the compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration.

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

This compound: The Unexplored Frontier

Despite being identified alongside its more famous analogs, this compound has received minimal attention in the scientific literature. One study has reported that this compound exhibits "substantial neuronal cell defense against paraquat-induced damage," suggesting a potential neuroprotective role. However, to date, there is a conspicuous absence of in-depth studies on its biological activities, mechanism of action, synthesis, and quantitative pharmacological data.

This knowledge gap presents a significant opportunity for future research. Given the diverse and potent activities of Neoechinulins A and B, it is highly probable that this compound also possesses unique and valuable biological properties. A thorough investigation into the pharmacological profile of this compound is warranted and could unveil new therapeutic avenues.

Conclusion

Neoechinulins A and B stand out as promising natural products with well-documented anticancer, antiviral, and anti-inflammatory activities. Their mechanisms of action, involving the modulation of key signaling pathways such as p53, NF-κB, and LXR, provide a solid foundation for further preclinical and clinical development. In stark contrast, this compound remains largely unexplored, representing a frontier in natural product research. The elucidation of its biological properties and mechanism of action could significantly expand the therapeutic potential of the neoechinulin family. This technical guide serves as a comprehensive resource for researchers in the field and a call to action to unravel the mysteries of this compound.

In Silico Prediction of Neoechinulin C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin C is a member of the diketopiperazine class of indole (B1671886) alkaloids, natural products known for a wide array of biological activities. Its close analogs, Neoechinulin A and B, have been demonstrated to possess anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[1][2] Elucidating the molecular targets of these compounds is crucial for understanding their mechanisms of action and for the development of novel therapeutics. While experimental target identification can be time-consuming and resource-intensive, in silico target prediction offers a rapid and cost-effective approach to generate hypotheses and guide experimental validation.

This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the biological targets of this compound. It leverages established computational methodologies and draws upon the known biological activities of its analogs to inform the prediction process. This guide also details the experimental protocols necessary for the validation of predicted targets and visualizes key signaling pathways and workflows.

Known and Predicted Targets of Neoechinulins

While specific in silico target prediction studies for this compound are not yet prevalent in public literature, the experimentally validated targets of its close analogs, Neoechinulin A and B, provide a strong foundation for inferring potential targets and for building predictive models.

Summary of Experimentally Validated Targets for Neoechinulin Analogs

| Compound | Target/Pathway | Biological Effect | Quantitative Data (IC₅₀) | Reference |

| Neoechinulin A | SARS-CoV-2 Mpro | Antiviral | 0.47 µM | [3] |

| NF-κB | Anti-inflammatory | - | [4] | |

| p38 MAPK | Anti-inflammatory | - | [4] | |

| Neoechinulin B | Liver X Receptor (LXR) | Antiviral (HCV) | - |

Hypothetical Predicted Targets for this compound

This table is a placeholder to be populated by the results of the in silico workflow described below.

| Prediction Method | Predicted Target | Confidence Score | Rationale/Supporting Evidence |

| Reverse Docking | e.g., Kinase X | e.g., -9.5 kcal/mol | Structural similarity to known kinase inhibitors |

| Pharmacophore Screening | e.g., GPCR Y | e.g., Fit Score: 0.85 | Shared pharmacophoric features with known ligands |

| Ligand-Based Similarity | e.g., Enzyme Z | e.g., Tanimoto: 0.9 | High structural similarity to a known inhibitor of Enzyme Z |

Proposed In Silico Target Prediction Workflow for this compound

The following workflow outlines a multi-faceted computational approach to predict the biological targets of this compound.

Detailed Methodologies

Reverse Docking

Objective: To screen this compound against a large library of protein structures to identify potential binding partners.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Generate a low-energy conformation of the ligand using a force field such as MMFF94.

-

Assign partial charges and define rotatable bonds.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures from the Protein Data Bank (PDB). This can be a curated set of druggable proteins or a more comprehensive collection.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atom types and charges.

-

Define the binding site for each protein. For a blind docking approach, the entire protein surface can be considered.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to dock this compound into the prepared binding sites of all target proteins.

-

The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity.

-

-

Analysis and Hit Selection:

-

Rank the protein targets based on the predicted binding energy or docking score.

-

Filter the results to prioritize targets with the most favorable scores.

-

Visually inspect the top-ranked docking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Pharmacophore-Based Screening

Objective: To identify proteins whose known ligands share similar pharmacophoric features with this compound.

Protocol:

-

Pharmacophore Model Generation:

-

Generate a 3D pharmacophore model from the low-energy conformation of this compound. The model will consist of features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.

-

-

Pharmacophore Database Screening:

-

Screen the generated pharmacophore model against a database of pre-computed pharmacophores derived from known protein-ligand complexes (e.g., from databases like BindingDB or commercial software suites).

-

The screening software will identify proteins whose binding sites can accommodate the pharmacophore of this compound.

-

-

Hit Scoring and Ranking:

-

Rank the identified protein targets based on a fit score, which quantifies how well the protein's pharmacophoric features align with those of this compound.

-

Ligand-Based Similarity Search

Objective: To identify proteins that are known to be modulated by compounds structurally similar to this compound.

Protocol:

-

Similarity Search:

-

Use the 2D structure of this compound as a query to search large chemical databases such as ChEMBL and PubChem.

-

Employ a similarity metric, such as the Tanimoto coefficient, to identify compounds with a high degree of structural similarity.

-

-

Target Annotation:

-

Retrieve the known biological targets and associated activity data for the structurally similar compounds identified in the previous step.

-

-

Target Inference:

-

Hypothesize that this compound may interact with the same targets as its structurally similar neighbors. The confidence in this inference increases with the degree of similarity and the consistency of target annotations among the similar compounds.

-

Experimental Validation Protocols

The following are generalized protocols for the experimental validation of predicted targets, based on methodologies used for Neoechinulins A and B.

SARS-CoV-2 Mpro Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro).

Protocol:

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), this compound, and a positive control inhibitor (e.g., GC376).

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the Mpro enzyme to each well, followed by the addition of this compound or control.

-

Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

NF-κB and p38 MAPK Signaling Pathway Assays

Objective: To assess the effect of this compound on the NF-κB and p38 MAPK signaling pathways in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours).

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB and p38 MAPK pathways.

-

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p38, p38).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

-

-

NF-κB Reporter Assay:

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Treat the cells with this compound and stimulate with LPS.

-

Measure luciferase activity to quantify NF-κB transcriptional activity.

-

Liver X Receptor (LXR) Antagonist Assay

Objective: To determine if this compound can antagonize the activity of the Liver X Receptor.

Protocol:

-

Cell Line and Reagents: A cell line expressing LXR (e.g., Huh-7 cells), an LXR agonist (e.g., T0901317), a reporter plasmid with an LXR response element driving luciferase expression, and this compound.

-

Reporter Gene Assay:

-

Co-transfect the cells with the LXR expression plasmid and the LXR reporter plasmid.

-

Treat the cells with the LXR agonist in the presence or absence of varying concentrations of this compound.

-

After an incubation period, lyse the cells and measure luciferase activity.

-

-

Data Analysis:

-

A decrease in agonist-induced luciferase activity in the presence of this compound would indicate LXR antagonistic activity.

-

Visualization of Signaling Pathways

Known Signaling Pathways of Neoechinulin Analogs

The following diagrams illustrate the signaling pathways known to be modulated by Neoechinulin A and B.

Conclusion

This technical guide outlines a robust and comprehensive in silico workflow for the prediction of biological targets for this compound. By integrating multiple computational approaches, including reverse docking, pharmacophore screening, and ligand-based similarity searching, a high-confidence list of potential targets can be generated. The provided experimental protocols offer a clear path for the validation of these computational predictions. The insights gained from such studies will be invaluable for elucidating the mechanism of action of this compound and for guiding its future development as a potential therapeutic agent.

References